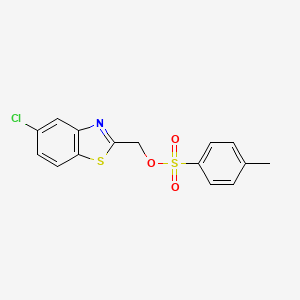
(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C15H12ClNO3S2 and a molecular weight of 353.84 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 5-chloro-1,3-benzothiazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound.
Scientific Research Applications
(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Benzothiazole Derivatives: Compounds like 2-arylbenzothiazoles exhibit similar chemical properties and applications.
Uniqueness
(5-Chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate is unique due to the presence of both the benzothiazole and sulfonate groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H12ClNO3S2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
(5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H12ClNO3S2/c1-10-2-5-12(6-3-10)22(18,19)20-9-15-17-13-8-11(16)4-7-14(13)21-15/h2-8H,9H2,1H3 |
InChI Key |
HFDYSGXLQOPMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


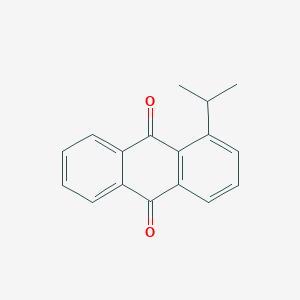
![benzhydryl (2S,5R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13145975.png)

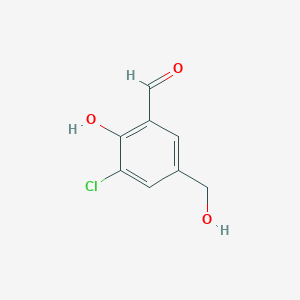
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)
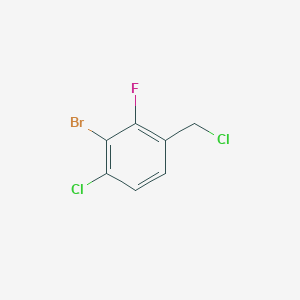
![5,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B13145993.png)

![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)
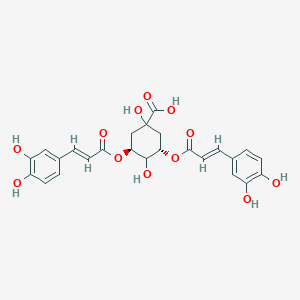
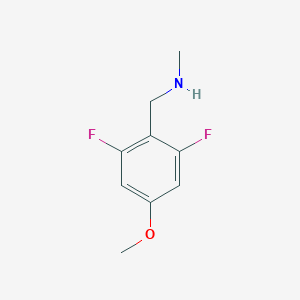
![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
![4,4'-[Carbonothioylbis(sulfanediylmethylene)]dibenzoic acid](/img/structure/B13146038.png)
